molecular formula C23H29IN2OSi B8160758 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole

1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole

Cat. No.: B8160758
M. Wt: 504.5 g/mol
InChI Key: XZPUCJDRKNMCTQ-UHFFFAOYSA-N
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Description

1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole is a synthetic organic compound that features a combination of tert-butyldiphenylsilyl (TBDPS) and imidazole moieties. The TBDPS group is often used as a protecting group for alcohols due to its stability under acidic conditions . The imidazole ring is a common structure in many biologically active molecules, making this compound of interest in various fields of research.

Preparation Methods

The synthesis of 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole can undergo various chemical reactions:

Common reagents include bases, acids, and fluoride sources, and the major products depend on the specific reactions performed.

Scientific Research Applications

1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: The imidazole ring is a key structure in many biologically active compounds, making this compound useful in drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole depends on its specific applicationThe TBDPS group serves as a protecting group, ensuring the stability of the molecule during synthetic transformations .

Comparison with Similar Compounds

Similar compounds include other silyl-protected imidazole derivatives and iodinated imidazoles. Compared to tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) protected compounds, 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole offers increased stability towards acidic conditions and nucleophilic species . This makes it a valuable intermediate in synthetic chemistry.

Similar Compounds

  • 1-(4-((tert-Butyldimethylsilyl)oxy)butyl)-4-iodo-1H-imidazole
  • 1-(4-((Triisopropylsilyl)oxy)butyl)-4-iodo-1H-imidazole
  • 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-chloro-1H-imidazole

These compounds share similar structural features but differ in their protecting groups and halogen substituents, which can influence their reactivity and stability.

Properties

IUPAC Name

tert-butyl-[4-(4-iodoimidazol-1-yl)butoxy]-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29IN2OSi/c1-23(2,3)28(20-12-6-4-7-13-20,21-14-8-5-9-15-21)27-17-11-10-16-26-18-22(24)25-19-26/h4-9,12-15,18-19H,10-11,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPUCJDRKNMCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCN3C=C(N=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29IN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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